molecular formula C10H9N3O2 B062536 1-Benzyl-5-nitroimidazole CAS No. 159790-78-0

1-Benzyl-5-nitroimidazole

Cat. No. B062536
M. Wt: 203.2 g/mol
InChI Key: ORVKJGIRFOONOE-UHFFFAOYSA-N
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Description

1-Benzyl-5-nitroimidazole is a compound belonging to the benzimidazole class, which is known for its diverse range of biological activities. Benzimidazoles and their derivatives are of significant interest in medicinal chemistry due to their antimicrobial, anticancer, and other therapeutic properties.

Synthesis Analysis

The synthesis of 1-Benzyl-5-nitroimidazole involves various chemical strategies, including microwave-assisted, one-pot synthesis methods, which have proven to be efficient and rapid. These methods offer advantages such as good to excellent yields, shorter reaction times, and simple purification procedures (Hosamani et al., 2009). Additionally, the vicarious nucleophilic substitution reaction has been applied successfully to synthesize 1-Benzyl-4-dichloromethyl-5-nitroimidazole, showcasing the versatility of approaches in generating 1-Benzyl-5-nitroimidazole derivatives (Chen et al., 2002).

Scientific Research Applications

Imidazole and Benzimidazole Compounds

  • Scientific Field : Organic & Biomolecular Chemistry
  • Summary of the Application : Imidazole and benzimidazole rings are key components to functional molecules that are used in a variety of everyday applications . They are widely explored and utilized by the pharmaceutical industry for drug discovery .
  • Methods of Application or Experimental Procedures : The synthesis of imidazoles has seen recent advances in the regiocontrolled synthesis of substituted imidazoles . The bonds constructed during the formation of the imidazole are emphasized .
  • Results or Outcomes : These heterocycles are being deployed in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Benzimidazole Compounds

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . Many pharmaceutical agents belong to the benzimidazole class of compounds .
  • Methods of Application or Experimental Procedures : Benzimidazole is produced by condensation of o-phenylenediamine with formic acid .
  • Results or Outcomes : Many pharmaceutical agents, including Angiotensin II receptor blockers such as azilsartan, candesartan, and telmisartan, belong to the benzimidazole class of compounds .

Nitroimidazole Compounds

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : Nitroimidazole antibiotics have been used to combat anaerobic bacterial and parasitic infections .
  • Methods of Application or Experimental Procedures : Nitroimidazoles are typically administered orally or intravenously .
  • Results or Outcomes : Drugs of the 5-nitro variety include metronidazole, tinidazole, nimorazole, dimetridazole, pretomanid, ornidazole, megazol, and azanidazole .

Benzimidazole Compounds

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . Many pharmaceutical agents belong to the benzimidazole class of compounds .
  • Methods of Application or Experimental Procedures : Benzimidazole is produced by condensation of o-phenylenediamine with formic acid .
  • Results or Outcomes : Many pharmaceutical agents, including Angiotensin II receptor blockers such as azilsartan, candesartan, and telmisartan, belong to the benzimidazole class of compounds .

Nitroimidazole Compounds

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : Nitroimidazole antibiotics have been used to combat anaerobic bacterial and parasitic infections .
  • Methods of Application or Experimental Procedures : Nitroimidazoles are typically administered orally or intravenously .
  • Results or Outcomes : Drugs of the 5-nitro variety include metronidazole, tinidazole, nimorazole, dimetridazole, pretomanid, ornidazole, megazol, and azanidazole .

Safety And Hazards

The safety data sheet for similar compounds suggests that they may be harmful if swallowed, toxic if inhaled, and may cause skin and eye irritation . They may also cause respiratory irritation and have potential genetic and carcinogenic effects .

Future Directions

Recent advances in the synthesis of imidazoles highlight the importance of these compounds in a variety of applications . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an active and attractive topic of medicinal chemistry . Future research may focus on the design of novel and potent imidazole-containing drugs .

properties

IUPAC Name

1-benzyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-13(15)10-6-11-8-12(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVKJGIRFOONOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434142
Record name 1-Benzyl-5-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-nitroimidazole

CAS RN

159790-78-0
Record name 1-Benzyl-5-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
BC Chen, ST Chao, JE Sundeen, J Tellew, S Ahmad - Tetrahedron letters, 2002 - Elsevier
… Reaction of 1-benzyl-5-nitroimidazole with carbanion generated from chloroform and potassium tert-butoxide afforded 1-benzyl-4-dichloromethyl-5-nitroimidazole in 72% yield. This …
Number of citations: 21 www.sciencedirect.com
V Rajappan, RS Hosmane - Bioorganic & medicinal chemistry letters, 1998 - Elsevier
… Chemistry Compound 1 was synthesized in six steps, commencing with 1-benzyl-5-nitroimidazole-4-carboxylic acid (2) 16 (Scheme 1) The DCC-mediated condensation of 2 with …
Number of citations: 22 www.sciencedirect.com
A Bhan, RS Hosmane - Journal of heterocyclic chemistry, 1993 - Wiley Online Library
… in the above aminomalonate side‐chain, yielding 17 when the reaction was quenched with an alcohol, or in degradation of the side‐chain, yielding 1‐benzyl‐5‐nitroimidazole‐4‐…
Number of citations: 17 onlinelibrary.wiley.com
V Rajappan, SH Ramachandra - Bioorganic & Medicinal Chemistry …, 1998 - academia.edu
… Chemistry Compound 1 was synthesized in six steps, commencing with 1-benzyl-5-nitroimidazole-4-carboxylic acid (2) 16 (Scheme 1) The DCC-mediated condensation of 2 with …
Number of citations: 0 www.academia.edu
VP Rajappan, RS Hosmane - Nucleosides & nucleotides, 1998 - Taylor & Francis
… Compound e-amino-5,6,7,8,-tetrahydro-4H-imidazo[4,5-e][1,4]diazepine-5,8-dione (3) was synthesized in six steps commencing with 1-benzyl-5-nitroimidazole-4-carboxylic acid (5). …
Number of citations: 19 www.tandfonline.com
V Rajappan, RS Hosmane - Tetrahedron Letters, 2000 - Elsevier
… The synthesis of target I was achieved in four steps commencing from 1-benzyl-5-nitroimidazole-4-carboxylic acid (1) 8 (Scheme 1). Condensation of 1 with diethylaminomalonate, …
Number of citations: 1 www.sciencedirect.com
VP Rajappan - 1998 - search.proquest.com
Guanase (guanine deaminase) is an important enzyme of purine metabolism, and catalyzes the hydrolysis of guanine to xanthine. This enzyme is one of the rational targets in viral and …
Number of citations: 2 search.proquest.com
S Tantravedi, S Chakraborty, NH Shah… - Bioorganic & medicinal …, 2013 - Elsevier
… The synthesis commenced with 1-benzyl-5-nitroimidazole-4-carboxylic acid (12), 36 which was converted into the desired amide (13) in 86% yield through activation with 1,1′-…
Number of citations: 15 www.sciencedirect.com
JB Bremner - Progress in Heterocyclic Chemistry, 2003 - Elsevier
… An imidazo-fused 1,3-diazepine 218 has been accessed via nucleophilic substitution of 1benzyl-5-nitroimidazole to give the dichloromethyl derivative 216 and then ultimately the …
Number of citations: 17 www.sciencedirect.com
P Zhang - 2007 - search.proquest.com
This dissertation work is a continuation of efforts in this lab to explore broad spectrum antiviral agents containing ring-expanded (" fat") heterocyclic bases, nucleosides, and nucleotides. …
Number of citations: 2 search.proquest.com

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